molecular formula C16H19NO3 B4720719 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide

2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide

Cat. No. B4720719
M. Wt: 273.33 g/mol
InChI Key: HNORBOJDKMWFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. The compound belongs to the class of sphingosine-1-phosphate (S1P) analogs and has been found to modulate the S1P receptor, which is involved in various cellular processes.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide modulates the S1P receptor, which is involved in various cellular processes, including cell migration, proliferation, and survival. 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide binds to the S1P receptor and induces its internalization, resulting in the downregulation of the receptor. This downregulation leads to the sequestration of lymphocytes in the lymph nodes, preventing their migration to the peripheral tissues, which is important in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to have various biochemical and physiological effects, including the reduction of lymphocyte counts, the modulation of cytokine production, and the inhibition of angiogenesis. 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has also been found to cross the blood-brain barrier and exert its effects on the central nervous system, which is important in the treatment of multiple sclerosis.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has several advantages for lab experiments, including its stability, solubility, and availability. However, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research on 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide, including the development of more potent and selective S1P receptor modulators, the investigation of the potential use of 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide in other diseases, such as inflammatory bowel disease and rheumatoid arthritis, and the investigation of the combination of 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide with other drugs for synergistic effects. Additionally, the investigation of the long-term effects of 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide on the immune system and the central nervous system is important for its safe and effective use in clinical settings.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to reduce the number of relapses and slow down the progression of the disease. In cancer, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to induce apoptosis in cancer cells and inhibit tumor growth. In transplant rejection, 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)propanamide has been found to prevent the rejection of transplanted organs.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-6-7-14(9-12(11)2)20-13(3)16(18)17-10-15-5-4-8-19-15/h4-9,13H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNORBOJDKMWFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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